PDGFR Tyrosine Kinase Inhibitor III (CAS 205254-94-0) is a cell-permeable, ATP-competitive quinazoline derivative that selectively targets platelet-derived growth factor receptors α and β (PDGFRα/β). With IC50 values of 50 nM for PDGFRα and 80–130 nM for PDGFRβ, it is utilized for isolating PDGF-driven signaling cascades in complex cellular assays . Unlike broader multi-kinase inhibitors, this compound maintains a strict selectivity window (>30 µM) against a panel of off-target receptor tyrosine kinases (RTKs) including EGFR, FGFR, and Src, as well as serine/threonine kinases like PKA and PKC [1]. This distinct selectivity profile makes it a highly procured standard for mesenchymal stem cell (MSC) migration assays, tumor microenvironment profiling, and advanced optogenetic receptor modulation where off-target RTK interference must be minimized [2].
Substituting PDGFR Tyrosine Kinase Inhibitor III with generic multi-kinase inhibitors (e.g., Sunitinib, Sorafenib) or classic c-Abl/PDGFR dual inhibitors (e.g., Imatinib) introduces severe confounding variables in specific bioassays. Sunitinib potently inhibits VEGFR at low nanomolar concentrations, which confounds angiogenesis and endothelial cell migration models where the researcher must distinguish between VEGF-A and PDGF-driven pathways . Similarly, Imatinib's strong inhibition of c-Abl alters cytoskeletal dynamics independent of PDGFR, complicating cell motility readouts . By utilizing PDGFR Tyrosine Kinase Inhibitor III, researchers leverage its >30 µM IC50 for VEGFR, FGFR, and Src, ensuring that phenotypic changes—such as Akt phosphorylation in stromal cells or light-induced receptor clustering—are exclusively attributable to PDGFR blockade rather than collateral kinase suppression [1].
In comparative kinase profiling, PDGFR Tyrosine Kinase Inhibitor III demonstrates a quantitative selectivity advantage for isolating PDGFR signaling compared to broad-spectrum therapeutic inhibitors like Sunitinib. While Sunitinib inhibits VEGFR2 and FGFR1 at low nanomolar concentrations (IC50 ~10-15 nM), PDGFR Tyrosine Kinase Inhibitor III shows no significant inhibition of EGFR, FGFR, or Src even at concentrations exceeding 30 µM [1]. This ensures that at its effective PDGFR-blocking dose (e.g., 1-2 µM), it does not cross-react with other major growth factor pathways .
| Evidence Dimension | IC50 for off-target RTKs (EGFR, FGFR, Src) |
| Target Compound Data | > 30 µM |
| Comparator Or Baseline | Sunitinib (IC50 < 20 nM for VEGFR/FGFR) |
| Quantified Difference | >1000-fold wider selectivity window against key off-target RTKs. |
| Conditions | In vitro kinase activity assays. |
Procurement of this specific inhibitor is essential for angiogenesis and migration assays where distinguishing between VEGF/FGF and PDGF signaling is required.
The compound has been validated as a highly effective pharmacological control in advanced optogenetic models. In HEK 293T cells engineered with light-activated SH2-N domains targeting endogenous PDGFRβ, the application of 50 µM PDGFR Tyrosine Kinase Inhibitor III completely abrogated light-induced SH2-N colocalization and downstream signaling [1]. Compared to uninhibited baseline controls which showed massive light-induced clustering, the inhibitor provided a clean blockade without inducing non-specific cytotoxicity or off-target RTK suppression [1].
| Evidence Dimension | Light-induced SH2-N colocalization with PDGFRβ |
| Target Compound Data | Complete abrogation of clustering at 50 µM |
| Comparator Or Baseline | Uninhibited vehicle control (robust membrane clustering) |
| Quantified Difference | Near 100% suppression of light-induced receptor colocalization. |
| Conditions | HEK 293T cells expressing PDGFRβ-GFP under blue light illumination. |
Validates the compound's utility and cell permeability in cutting-edge synthetic biology and optogenetic receptor modulation workflows.
In studies of chronic lymphocytic leukemia (CLL), tumor-conditioned media (CLL-CM) induces hyperproliferation and Akt activation in mesenchymal stem cells (MSCs) via PDGFR signaling. Pretreatment of MSCs with 2 µM PDGFR Tyrosine Kinase Inhibitor III completely blocked both PDGFRα and downstream Akt phosphorylation within 10 minutes of exposure to CLL-CM [1]. This provides a stark contrast to untreated baselines, proving the inhibitor's efficacy in complex, protein-rich biological matrices where drug-protein binding often reduces the efficacy of lesser inhibitors [1].
| Evidence Dimension | PDGFRα and Akt phosphorylation levels |
| Target Compound Data | Undetectable phosphorylation at 2 µM inhibitor |
| Comparator Or Baseline | Untreated CLL-CM exposed MSCs (high phosphorylation) |
| Quantified Difference | Complete blockade of Akt activation downstream of PDGFR. |
| Conditions | Primary MSCs exposed to CLL B-cell conditioned medium for 10 minutes. |
Ensures reliable performance in complex conditioned-media assays used for oncology and stromal cell research.
PDGFRβ signaling is hijacked by certain pathogens, such as Candida albicans, to facilitate host cell entry. In in vitro infection models, pretreatment of host endothelial and epithelial cells with 10 µM PDGFR Tyrosine Kinase Inhibitor III significantly reduced the endocytosis of C. albicans compared to the 0.2% DMSO vehicle control [1]. This quantitative reduction confirms the compound's ability to modulate cytoskeletal and endocytic machinery specifically linked to PDGFR activation, without the broad toxicity seen with generic endocytosis inhibitors [1].
| Evidence Dimension | Rate of pathogen endocytosis |
| Target Compound Data | Significant reduction at 10 µM |
| Comparator Or Baseline | 0.2% DMSO vehicle control (100% baseline endocytosis) |
| Quantified Difference | Statistically significant reduction in internalized fungal cells. |
| Conditions | Endothelial and oral epithelial cells co-cultured with C. albicans. |
Makes the compound a preferred tool for infectious disease researchers mapping specific RTK dependencies in pathogen entry pathways.
Due to its extreme selectivity against VEGFR and FGFR (>30 µM), this compound is a highly specific choice for isolating PDGF-driven chemotaxis and proliferation in MSCs and endothelial cells. It allows researchers to decouple PDGF signaling from VEGF/FGF pathways, a distinction impossible to make with multi-kinase inhibitors like Sunitinib [1].
The compound's proven ability to abrogate light-induced receptor clustering in CLICR (Clustering under Light-Induced Co-Receptor) models makes it a highly reliable pharmacological control. It provides a clean blockade for engineered PDGFRβ activation without disrupting other endogenous cellular networks [2].
Its robust efficacy in protein-rich conditioned media (e.g., CLL-CM) ensures that it can reliably block tumor-stroma cross-talk. Procurement is highly recommended for assays measuring stromal cell activation, Akt phosphorylation, and angiogenic switches in co-culture systems [3].
The inhibitor is highly effective in blocking PDGFRβ-mediated endocytosis of intracellular pathogens and fungi. It serves as a precise mechanistic probe for identifying host-cell receptor dependencies during infection, avoiding the pleiotropic effects of general actin or endocytosis inhibitors [4].